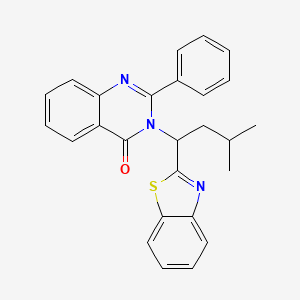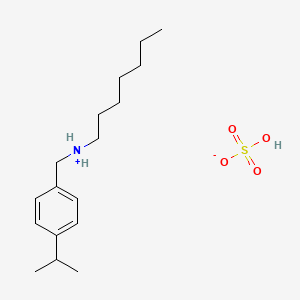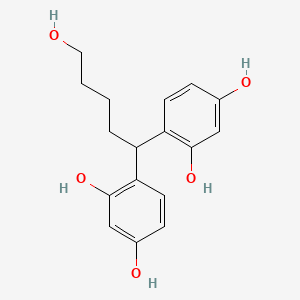
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes .
Preparation Methods
The synthesis of Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4-acetamidophenylamine and 4-amino-6-sulfonatonaphthylamine. This involves treating these amines with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with naphthalene-2-sulfonic acid under alkaline conditions to form the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified
Chemical Reactions Analysis
Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation
Scientific Research Applications
Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate has several scientific research applications:
Biological Staining: It is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Analytical Chemistry: The compound is used in various analytical techniques, including spectrophotometry, to detect and quantify different substances.
Industrial Applications: It is used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The azo groups in the compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. This interaction is the basis for its use as a staining agent and in analytical chemistry .
Comparison with Similar Compounds
Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-amino-3-[(4-nitrophenyl)azo]benzenesulfonate: Another azo dye with similar applications but different structural features.
Disodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Used in similar applications but with different chemical properties
Properties
CAS No. |
67906-51-8 |
|---|---|
Molecular Formula |
C28H20N6Na2O7S2 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-28-13-12-27(22-9-7-20(15-24(22)28)43(39,40)41)34-33-26-11-10-25(29)23-14-19(42(36,37)38)6-8-21(23)26;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
UGMFAJDJOJGUHE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


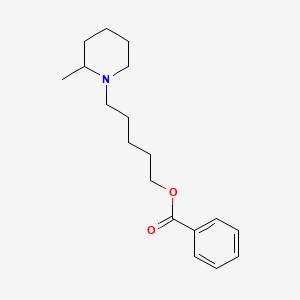
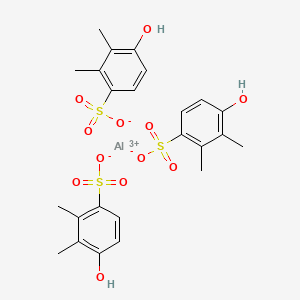

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)

![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)

![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
